1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
Brand Name:
Vulcanchem
CAS No.:
68045-07-8
VCID:
VC2567161
InChI:
InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
SMILES:
COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C27H24O8
Molecular Weight:
476.5 g/mol
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
CAS No.: 68045-07-8
Cat. No.: VC2567161
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68045-07-8 |
|---|---|
| Molecular Formula | C27H24O8 |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1 |
| Standard InChI Key | BTKQRBSDABCRCX-IANNTBFTSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| SMILES | COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator